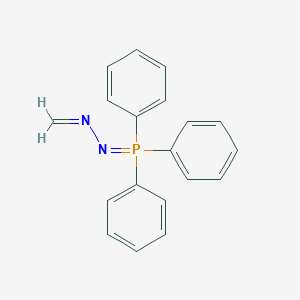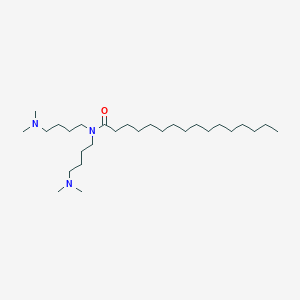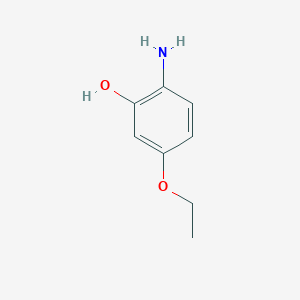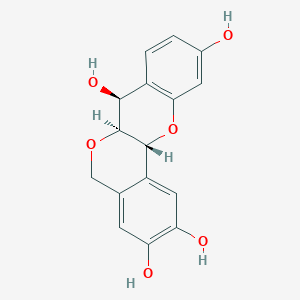
Phosphorane, (methylenehydrazono)triphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorane, (methylenehydrazono)triphenyl-, also known as Wittig reagent, is a chemical compound used in organic synthesis. It is a highly reactive compound that can be used to form carbon-carbon double bonds. The compound was first synthesized by Georg Wittig in 1954 and has since become an essential tool in organic chemistry.
Mécanisme D'action
The mechanism of action of the Phosphorane, (methylenehydrazono)triphenyl- reagent involves the formation of a ylide intermediate, which then reacts with a carbonyl compound to form a carbon-carbon double bond. The reaction is typically carried out in the presence of a base, which helps to deprotonate the ylide intermediate and facilitate the reaction.
Biochemical and Physiological Effects:
There are no known biochemical or physiological effects of the Phosphorane, (methylenehydrazono)triphenyl- reagent, as it is primarily used in laboratory settings and not for medicinal purposes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of the Phosphorane, (methylenehydrazono)triphenyl- reagent is its ability to selectively form carbon-carbon double bonds, which can be difficult to achieve using other methods. The compound is also relatively easy to synthesize and can be used in a wide range of reactions.
One limitation of the Phosphorane, (methylenehydrazono)triphenyl- reagent is its high reactivity, which can make it difficult to handle and store. The compound can also be sensitive to air and moisture, which can affect its reactivity.
Orientations Futures
There are many potential future directions for research involving the Phosphorane, (methylenehydrazono)triphenyl- reagent. One area of interest is the development of new synthetic methods using the compound, particularly in the synthesis of complex natural products and pharmaceuticals. Another area of interest is the study of the reaction mechanisms involved in Phosphorane, (methylenehydrazono)triphenyl- reactions, which could lead to the development of new catalysts and reaction conditions. Additionally, the use of the Phosphorane, (methylenehydrazono)triphenyl- reagent in the development of new materials and in the study of reaction kinetics and thermodynamics is an area of ongoing research.
Méthodes De Synthèse
Phosphorane, (methylenehydrazono)triphenyl-, is typically synthesized by reacting triphenylphosphine with a carbonyl compound, such as an aldehyde or ketone, in the presence of a base. The reaction results in the formation of the Phosphorane, (methylenehydrazono)triphenyl- reagent, which can then be used in subsequent reactions.
Applications De Recherche Scientifique
The Phosphorane, (methylenehydrazono)triphenyl- reagent has a wide range of applications in scientific research, particularly in the field of organic chemistry. It is commonly used in the synthesis of complex organic molecules, such as natural products and pharmaceuticals. The compound is also used in the development of new materials and in the study of reaction mechanisms.
Propriétés
Numéro CAS |
15990-54-2 |
|---|---|
Nom du produit |
Phosphorane, (methylenehydrazono)triphenyl- |
Formule moléculaire |
C19H17N2P |
Poids moléculaire |
304.3 g/mol |
Nom IUPAC |
N-[(triphenyl-λ5-phosphanylidene)amino]methanimine |
InChI |
InChI=1S/C19H17N2P/c1-20-21-22(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H2 |
Clé InChI |
PDYWDDVPQVBXEN-UHFFFAOYSA-N |
SMILES |
C=NN=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
C=NN=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Synonymes |
1-Methylene-2-(triphenylphosphoranylidene)hydrazine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















